Morpholine Substitution: 2,6-Dimethylmorpholine vs. Unsubstituted Morpholine – Impact on Kinase Selectivity
Replacement of morpholine with cis-2,6-dimethylmorpholine in pyrazolopyrimidine mTOR inhibitors resulted in dramatic improvements in selectivity. Specifically, compound 15 (cis-2,6-dimethylmorpholine) showed a 200-fold reduction in potency against PI3Kα while maintaining mTOR potency compared to the parent morpholine compound 14, translating to a selectivity window improvement from ~200-fold to ~26,000-fold for mTOR over PI3Kα [1]. This class-level evidence indicates that the 2,6-dimethylmorpholine moiety in 4-(6-chloro-2-methylpyrimidin-4-yl)-2,6-dimethylmorpholine is not merely a solubility-enhancing group but a critical determinant of target selectivity and should be retained in SAR exploration.
| Evidence Dimension | mTOR vs. PI3Kα selectivity ratio |
|---|---|
| Target Compound Data | 2,6-dimethylmorpholine-containing analog (compound 15): mTOR IC50 ~0.2 nM; PI3Kα IC50 ~5,300 nM; selectivity ratio ~26,000-fold [1] |
| Comparator Or Baseline | Morpholine-containing parent (compound 14): mTOR IC50 ~0.46 nM; PI3Kα IC50 ~100 nM; selectivity ratio ~217-fold [1] |
| Quantified Difference | Approximately 120-fold increase in selectivity for mTOR over PI3Kα when using 2,6-dimethylmorpholine vs. unsubstituted morpholine |
| Conditions | Biochemical kinase inhibition assay using recombinant mTOR and PI3Kα enzymes (J. Med. Chem. 2009, 52, 7942–7945) |
Why This Matters
Demonstrates that the 2,6-dimethyl substitution pattern is not a passive structural feature but actively dictates kinase selectivity, making the target compound superior to its non-methylated morpholine analog (CAS 22177-99-7) for kinase-targeted library synthesis.
- [1] Zask, A., Kaplan, J., Verheijen, J. C., Richard, D. J., Curran, K., Brooijmans, N., Bennett, E. M., Toral-Barza, L., Hollander, I., Ayral-Kaloustian, S., & Yu, K. (2009). Morpholine Derivatives Greatly Enhance the Selectivity of Mammalian Target of Rapamycin (mTOR) Inhibitors. Journal of Medicinal Chemistry, 52(24), 7942–7945. View Source
